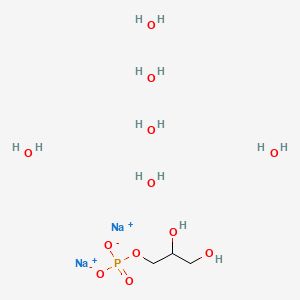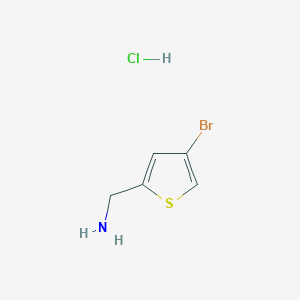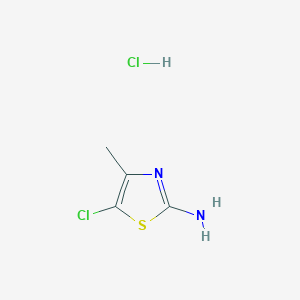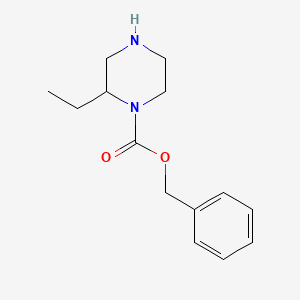
(R)-2-((4-(Trifluormethyl)phenoxy)methyl)oxiran
Übersicht
Beschreibung
“®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound that is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride contains NLT 98.0% and NMT 102.0% of fluoxetine hydrochloride (C17H18F3NO·HCl), calculated on the anhydrous basis .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods and techniques .Molecular Structure Analysis
The molecular structure of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using techniques such as 19F-centered NMR . This technique uses 19F as the focal point of the process and consists of a complementary set of broadband, phase-sensitive NMR experiments .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical and Chemical Properties Analysis
The physical and chemical properties of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using various techniques . For example, Photoelectron circular dichroism (PECD) is a technique used for chiral differentiation .Wissenschaftliche Forschungsanwendungen
Prolin-Substitutionen
Die Trifluormethylgruppe, wie in „(R)-2-((4-(Trifluormethyl)phenoxy)methyl)oxiran“, wurde in Prolin-Substitutionen verwendet. Prolin ist eine einzigartige Aminosäure, die in biologischen Kontexten eine Vielzahl von Funktionen aufweist . Die Trifluormethylgruppe kann zur Markierung von Prolin verwendet werden und bietet somit einen neuen Forschungsbereich . Diese Markierung umgeht das Fehlen von gängigen NH-NMR-Reportermolekülen in Peptidyl-Prolyl-Fragmenten .
NMR-Markierung
Die Trifluormethylgruppe wurde in der NMR-Markierung verwendet. Die Verwendung von CF3-substituierten Prolinen in der NMR-Markierung wurde untersucht, und die Ergebnisse zeigen wichtige Faktoren auf, die bei der Verwendung von CF3-substituierten Prolinen in der NMR-Markierung zu berücksichtigen sind .
Verbesserung von Wechselwirkungen an unpolaren Grenzflächen
Die Trifluormethylgruppe wurde zur Verbesserung von Wechselwirkungen an unpolaren Grenzflächen verwendet. Lipophilie-Messungen zeigen, dass CF3-substituiertes Prolin eine vergleichbare Hydrophobizität zu Valin aufweist, was auf die mögliche Anwendung dieser Reste zur Verbesserung von Wechselwirkungen an unpolaren Grenzflächen hindeutet .
Pharmazeutika, Agrochemikalien und Materialien
Die Trifluormethylgruppe spielt eine immer wichtigere Rolle in Pharmazeutika, Agrochemikalien und Materialien . Diese Gruppe wurde bei der Trifluormethylierung von Kohlenstoff-zentrierten Radikal-Zwischenprodukten verwendet .
Radikale Trifluormethylierung
Die Trifluormethylgruppe wurde in der radikalen Trifluormethylierung verwendet. Kürzlich wurden Fortschritte bei der Trifluormethylierung von Kohlenstoff-zentrierten Radikal-Zwischenprodukten beschrieben .
Dehydroxylative Funktionalisierung
Die Trifluormethylgruppe wurde in der dehydroxylativen Funktionalisierung verwendet. Die Synthese funktionalisierter organischer Verbindungen durch dehydroxylative Funktionalisierung von parentalen Alkoholen hat viel Aufmerksamkeit erregt .
Zukünftige Richtungen
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the future directions of research on “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” and related compounds may involve further exploration of their potential applications in these fields .
Wirkmechanismus
Target of action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this compound could interact with a variety of biological targets due to the presence of this group.
Mode of action
Without specific studies on this compound, it’s hard to say exactly how it interacts with its targets. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. The trifluoromethyl group is known to play a role in a variety of biochemical reactions .
Eigenschaften
IUPAC Name |
(2R)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652901 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-84-2 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





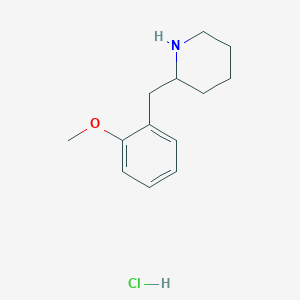
![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)




